Structural Differentiation: Pyridazine vs. Pyridine Core in Difluoroacetic Acid Derivatives
The target compound contains a pyridazine ring (1,2-diazine), which is distinct from the pyridine ring found in a closely related analog, 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetic acid . This difference in the heterocyclic core results in a different molecular formula (C7H6F2N2O3 vs. C8H7F2NO3) and molecular weight (204.13 vs. 203.14 g/mol), directly impacting its physical properties and chemical reactivity .
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C7H6F2N2O3; 204.13 g/mol |
| Comparator Or Baseline | 2,2-Difluoro-2-(6-methoxypyridin-2-yl)acetic acid; C8H7F2NO3; 203.14 g/mol |
| Quantified Difference | Different heteroatom composition; 1 N vs. 2 N atoms; +1.0 g/mol difference |
| Conditions | Standard molecular characterization |
Why This Matters
The presence of an additional nitrogen in the pyridazine ring offers a distinct hydrogen-bonding profile and electronic structure compared to pyridine, which is crucial for modulating target engagement and solubility in lead optimization.
